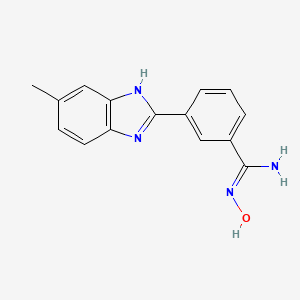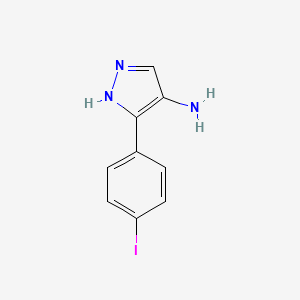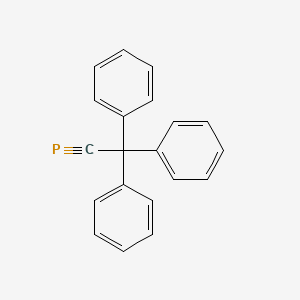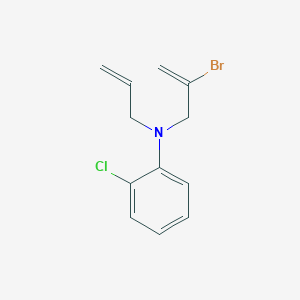![molecular formula C13H21NO3 B12636871 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL CAS No. 922170-18-1](/img/structure/B12636871.png)
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is a compound belonging to the class of hydroxymethylpyridines This compound features a pyridine ring substituted with hydroxymethyl, methyl, and pentyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL typically involves the functionalization of a pyridine ring. One common method includes the use of Grignard reagents to introduce the pentyloxy group, followed by hydroxymethylation and methylation reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl and pentyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridoxine: A form of vitamin B6 with similar structural features but different functional groups.
4-Hydroxymethylpyridine: Lacks the pentyloxy and methyl groups, resulting in different chemical properties.
2-Methyl-5-hydroxymethylpyridine: Similar structure but without the pentyloxy group.
Uniqueness
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is unique due to the presence of the pentyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
922170-18-1 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-2-methyl-5-(pentoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C13H21NO3/c1-3-4-5-6-17-9-11-7-14-10(2)13(16)12(11)8-15/h7,15-16H,3-6,8-9H2,1-2H3 |
Clave InChI |
IROQPAJXXMZKLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCC1=CN=C(C(=C1CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)
![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)

![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)


![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)

